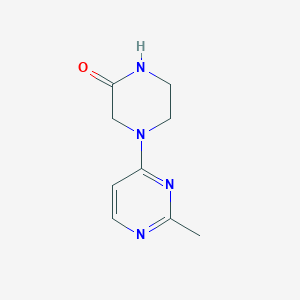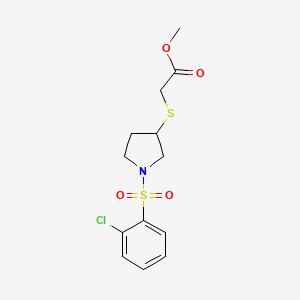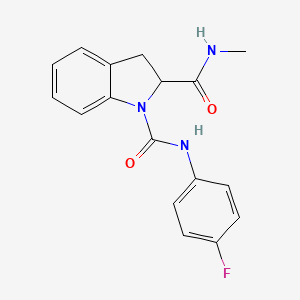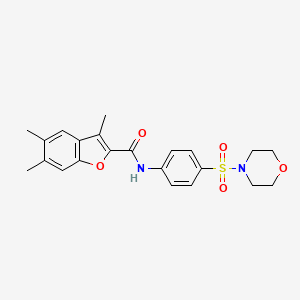
3,5,6-trimethyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-trimethyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide (TMSPB) is a chemical compound synthesized for use in various applications. It is a derivative of benzofuran, a scaffold that has been found to be suitable for a wide range of biological and pharmacological applications .
Molecular Structure Analysis
TMSPB is a benzofuran derivative. Benzofuran is a heterocyclic compound, and its derivatives are found widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The molecular formula of TMSPB is C22H24N2O5S, and its molecular weight is 428.5.Scientific Research Applications
Antitumor Properties
The structure of 3,5,6-trimethyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide suggests potential antitumor properties. Compounds with similar structural features, such as 1,3,5-triazines, have been used clinically to treat various cancers, including lung, breast, and ovarian cancer . The presence of the morpholinosulfonyl group could imply a role in inhibiting tumor growth or proliferation.
Aromatase Inhibitory Activity
Aromatase inhibitors play a crucial role in the treatment of hormone-sensitive breast cancer by reducing estrogen production. The benzofuran core, along with the substituted groups, may contribute to significant aromatase inhibitory activity, which could be beneficial in developing new therapeutic agents .
Siderophore-Mediated Drug Applications
Siderophores are molecules that bind and transport iron in microorganisms, and their analogs can be used to deliver drugs into bacterial cells. The compound’s structure hints at potential use as a siderophore-mediated drug, which could be explored for targeted antibiotic delivery .
Corticotrophin-Releasing Factor 1 Receptor Antagonist
Compounds with a similar triazine structure have shown potent activity as corticotrophin-releasing factor 1 receptor antagonists. This activity is important for developing treatments for depression, anxiety, and other stress-related disorders .
Leukotriene C4 Antagonist
Leukotriene antagonists are used to treat asthma and allergic rhinitis. The compound’s structure suggests that it could act as a leukotriene C4 antagonist, providing a protective effect against gastric lesions induced by HCl and ethanol .
Antiparasitic Activity
The compound may exhibit in vitro activity against protozoan parasites, such as Trypanosoma brucei, the causative organism of Human African Trypanosomiasis. This is based on the observed activities of structurally related 1,3,5-triazine derivatives .
Future Directions
Benzofuran and its derivatives, including TMSPB, have attracted considerable attention due to their wide range of biological and pharmacological applications . Future research will likely continue to explore the therapeutic potential of these compounds, particularly in the field of antimicrobial therapy .
properties
IUPAC Name |
3,5,6-trimethyl-N-(4-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-14-12-19-16(3)21(29-20(19)13-15(14)2)22(25)23-17-4-6-18(7-5-17)30(26,27)24-8-10-28-11-9-24/h4-7,12-13H,8-11H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGADEZSTCFXARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

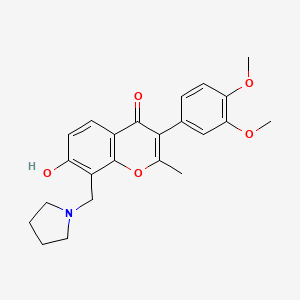
![N-(2-furylmethyl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2595599.png)
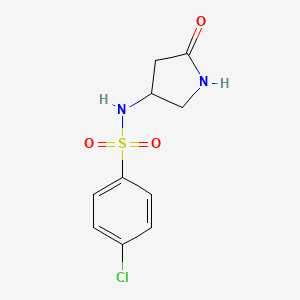
![2-(cyclopentylthio)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2595603.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2595604.png)
![O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate](/img/structure/B2595605.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2595606.png)
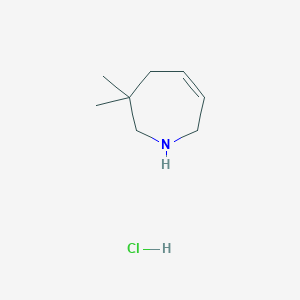
![9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2595611.png)
![N-(3,5-dimethylphenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2595612.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-1-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxamide](/img/structure/B2595614.png)
